3-(4-甲基-2,6-二氧代-3-苯基-3,6-二氢嘧啶-1(2H)-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

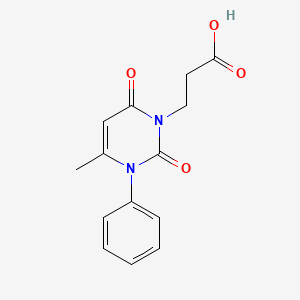

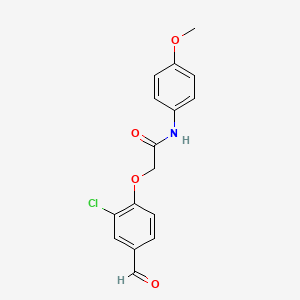

The compound of interest, 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid, is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory properties. The papers provided focus on the synthesis, structural analysis, and biological evaluation of various pyrimidine derivatives, which can offer insights into the characteristics and potential applications of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized through the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . Similarly, other derivatives were synthesized by reacting 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one with urea and thiourea in ethanolic potassium hydroxide . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using various spectroscopic techniques. In one study, the structures of synthesized compounds were confirmed by IR, 1H NMR, and mass spectral data . Another study provided detailed structural information through X-ray crystallography, FT-IR, and NMR spectroscopy, revealing the supramolecular architectures involving N–H···O hydrogen bonds . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. A domino reaction involving a pyrimidine derivative with heterocyclic CH acids resulted in the formal cleavage of the substrate and the formation of substituted pyrazole and aniline . The reactivity of these compounds can be influenced by the electrophilicity of the α-carbon atom, which can lead to further transformations such as the formation of methylene bis-CH acids with the elimination of aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. The supramolecular architectures involving hydrogen bonding can also impact the compound's crystallinity and intermolecular interactions . These properties are essential for the compound's application in pharmaceutical formulations and its biological activity.

Biological Activity

The biological activity of pyrimidine derivatives, particularly their anti-inflammatory effects, has been a subject of interest. Most of the synthesized compounds in one study showed significant anti-inflammatory activity using the rat paw edema method . Another study found that certain pyrimidine derivatives exhibited anti-inflammatory activity comparable to ibuprofen and also showed a reduction in ulcerogenic potential and lipid peroxidation . These findings suggest that pyrimidine derivatives, including the compound of interest, may have therapeutic potential as anti-inflammatory agents.

科学研究应用

合成和结构研究

与指定的化合物密切相关的尿嘧啶衍生物的研究显示了合成方法和结构分析的进展。例如,研究表明通过一锅合成法制备尿嘧啶衍生物,随后通过 X 射线晶体学、FT-IR 和 NMR 光谱进行检查。这些研究提供了对分子结构和超分子结构的见解,突出了这些化合物中 N–H···O 氢键的重要性 (Liu 等人,2014 年)。

抗炎和抗肿瘤活性

一些衍生物已被合成并评估其生物活性。例如,据报道,通过大鼠足爪水肿法显示出显着抗炎活性的衍生物 (Mokale 等人,2010 年)。此外,某些化合物已表现出选择性的抗肿瘤活性,表明特定构型可能有助于其有效性 (Jing,2011 年)。

聚合物合成

已经探索了包含尿嘧啶和其他杂环化合物的聚酰胺的合成,产生了分子量在 1000-5000 范围内的聚合物。这些聚合物以其在水中的溶解性和在各个领域的潜在应用而著称 (Hattori & Kinoshita,1979 年)。

与 DNA 的相互作用

已经对尿嘧啶衍生物与 DNA 的相互作用进行了研究,结果表明化合物可以通过静电相互作用与 DNA 结合。这种相互作用已通过紫外光谱研究和 X 射线衍射分析阐明,为理解这些分子的生物活性奠定了基础 (Yao 等人,2013 年)。

属性

IUPAC Name |

3-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-9-12(17)15(8-7-13(18)19)14(20)16(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFUYHWJEMKEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)